2-(Methylsulfanyl)cyclobutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

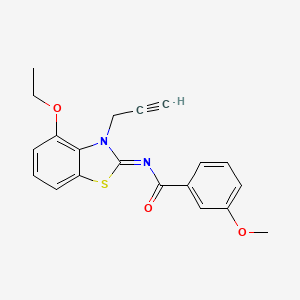

2-(Methylsulfanyl)cyclobutan-1-one is a chemical compound with the CAS Number: 130647-49-3 . It has a molecular weight of 116.18 and its IUPAC name is 2-(methylthio)cyclobutan-1-one . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of this compound is C5H8OS . The InChI code is 1S/C5H8OS/c1-7-5-3-2-4(5)6/h5H,2-3H2,1H3 .Scientific Research Applications

Visible Light Photocatalysis

A flavin derivative was found to enable efficient cyclobutane ring formation via intramolecular [2+2] cycloadditions of both styrene dienes and electron-poor bis(arylenones) when irradiated by visible light, presumably through an energy transfer mechanism. This application highlights the role of cyclobutanes in photocatalysis under visible light (Mojr et al., 2015).

Stereochemical Interconversion and Fragmentation

Cyclobutanes substituted by polyenes have been investigated to understand their stabilization energies. The study revealed insights into the stereochemical interconversion and cycloreversion of cyclobutanes, contributing to the understanding of their stability and reaction dynamics (von E Doering et al., 2001).

Selective Sensing and Absorption

A study reported the synthesis of a Zn(II) coordination polymer and its photocycloaddition product, highlighting its selective luminescence sensing of Fe(3+) ions and selective absorption of certain dyes. This showcases the multifunctional applications of cyclobutanes in materials science (Hu et al., 2015).

Efficient Cycloadditions using Sunlight

Ru(bipy)3Cl2 was shown to serve as a visible light photocatalyst for [2+2] enone cycloadditions, allowing for efficient and high-yielding cyclizations under sunlight, indicating the potential of cyclobutanes in green chemistry applications (Ischay et al., 2008).

Bioactive and Structural Applications

Bioactive Compounds

Research on cyclobutane-containing alkaloids from terrestrial and marine species has shown these compounds to possess antimicrobial, antibacterial, anticancer, and other activities, indicating the biological and medicinal significance of cyclobutanes (Dembitsky, 2007).

Safety and Hazards

The safety information available indicates that 2-(Methylsulfanyl)cyclobutan-1-one may be hazardous. The hazard statements include H226, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name |

2-methylsulfanylcyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c1-7-5-3-2-4(5)6/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTCGUAYMREYFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

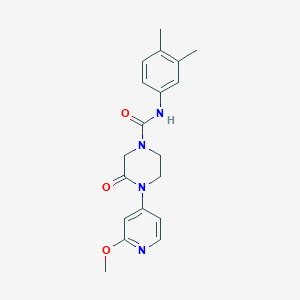

![6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(furan-2-yl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2465303.png)

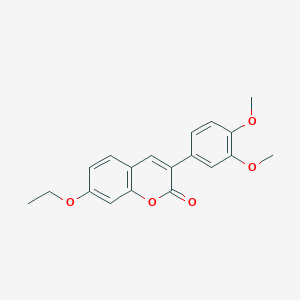

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2465310.png)

![methyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate](/img/structure/B2465312.png)

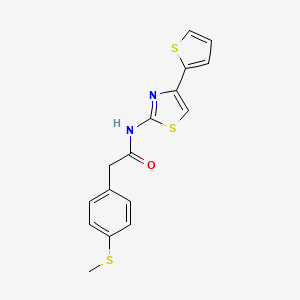

![N-(3,5-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2465315.png)

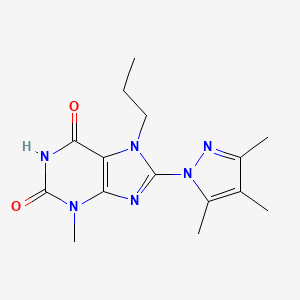

![2-oxo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2465319.png)